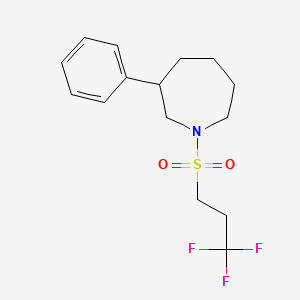

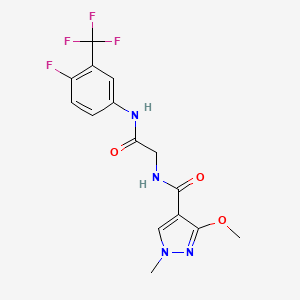

![molecular formula C15H20N4O B2863024 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-64-1](/img/structure/B2863024.png)

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5- (4H)-one sulfate, has been reported . The compound was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .Scientific Research Applications

Mosquito-larvicidal and Antibacterial Properties

Research by Castelino et al. (2014) focused on synthesizing novel derivatives of 1,2,4-triazin-5(4H)-one, which demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these, specific compounds showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial action against Gram-positive and Gram-negative species, making them potential candidates for bacterial pathogen treatment (Castelino et al., 2014).

Antimicrobial Activity

Kumara et al. (2015) reported on novel triazinone derivatives prepared for evaluating growth inhibition properties against various bacterial and fungal pathogens. These derivatives also exhibited significant mosquito larvicidal activity (Kumara et al., 2015).

Cell Differentiation Agents

A study by Linder et al. (2018) outlined the synthesis of structural analogs of 1,2,4-triazin-5(4H)-one with potential cardiogenetic activity. A one-pot synthesis protocol was developed for these compounds, which are significant for future cell assays and expanding the substrate scope (Linder et al., 2018).

Electrochemical Properties

Research conducted by Ludvík et al. (2004) explored the electrochemical reduction of 1,2,4-triazin-5-ones. The study provides insights into the electronic properties and behavior of these compounds under various conditions, which could be crucial for their application in electronic materials or sensors (Ludvík et al., 2004).

Reactivity Studies

Mironovich and Shcherbinin (2014) investigated the reactivity of 1,2,4-triazine derivatives under various conditions. Understanding the reactivity of these compounds is essential for their potential use in chemical syntheses and the development of new pharmaceuticals or materials (Mironovich & Shcherbinin, 2014).

Synthesis of Biologically Active Compounds

Holla et al. (1999) synthesized new 1,2,4-triazin-5(4H)-one derivatives exhibiting antibacterial activity comparable to known drugs and moderate antitumor activity. Such studies are essential for developing new therapeutic agents (Holla et al., 1999).

properties

IUPAC Name |

6-tert-butyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-9-6-7-10(2)11(8-9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHSOOKLQULNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)

![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)

![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)